9H-Fluorene-3-sulfonyl chloride
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Overview
Description
9H-Fluorene-3-sulfonyl chloride is an organic compound with the molecular formula C13H9ClO2S and a molecular weight of 264.73 g/mol . It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains a sulfonyl chloride functional group. This compound is primarily used in research and development, particularly in the fields of organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 9H-Fluorene-3-sulfonyl chloride typically involves the sulfonylation of fluorene derivatives. One common method is the electrophilic aromatic substitution reaction, where fluorene is treated with chlorosulfonic acid (ClSO3H) under controlled conditions to introduce the sulfonyl chloride group at the 3-position . The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 9H-Fluorene-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonothioates.
Oxidation and Reduction Reactions: The compound can be oxidized to form sulfonic acids or reduced to form sulfinic acids.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include primary and secondary amines, alcohols, and thiols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed:
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
9H-Fluorene-3-sulfonyl chloride has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is employed in the development of sulfonamide-based drugs, which have antibacterial, antifungal, and anticancer properties.
Material Science: It is used in the synthesis of polymers and advanced materials with specific electronic and optical properties.
Biological Research: The compound is used to modify biomolecules and study their interactions and functions.
Mechanism of Action
The mechanism of action of 9H-Fluorene-3-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in the synthesis of sulfonamides, sulfonate esters, and other derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparison with Similar Compounds
Fluorene-2-sulfonyl chloride: Similar structure but with the sulfonyl chloride group at the 2-position.
Fluorene-4-sulfonyl chloride: Similar structure but with the sulfonyl chloride group at the 4-position.
Uniqueness: 9H-Fluorene-3-sulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in certain synthetic applications where regioselectivity is crucial .
Properties
Molecular Formula |
C13H9ClO2S |
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Molecular Weight |
264.73 g/mol |
IUPAC Name |
9H-fluorene-3-sulfonyl chloride |
InChI |
InChI=1S/C13H9ClO2S/c14-17(15,16)11-6-5-10-7-9-3-1-2-4-12(9)13(10)8-11/h1-6,8H,7H2 |
InChI Key |
VHMSGXZWBUZCLC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(C=C2)S(=O)(=O)Cl)C3=CC=CC=C31 |
Origin of Product |
United States |
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